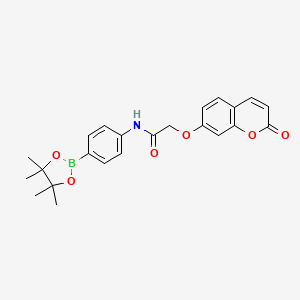

2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains several interesting functional groups. It has a chromen-7-yl group, which is a bicyclic compound structure found in many natural products. It also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is often used in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are known to undergo Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are generally solid and are stored under inert gas . They also tend to have high melting points .Scientific Research Applications

Antioxidant Activity

Research indicates that certain coumarin derivatives, closely related to the chemical structure of interest, exhibit significant antioxidant activities. These activities are comparable to those of known antioxidants like ascorbic acid. For instance, studies on new coumarin derivatives have shown their effectiveness in scavenging free radicals, which is a measure of antioxidant activity (Kadhum et al., 2011).

Antibacterial and Antifungal Properties

Several studies have synthesized and analyzed the antibacterial and antifungal activities of new coumarin derivatives. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against certain fungal strains. The antibacterial and antifungal properties are significant, often compared with standard drugs used in treatments (Čačić et al., 2009), (Behrami & Dobroshi, 2019).

Anticancer Activity

Novel coumarin derivatives have been synthesized and evaluated for their potential anticancer activities. Some of these compounds have shown significant inhibitory effects against various cancer cell lines, indicating their potential use in cancer therapy (Shi et al., 2020).

Antiestrogenic Activity

Research into the antiestrogenic activities of certain new nonsteroidal coumarin acetamides has been conducted, showing potential in the development of new antiestrogen therapies. These studies involve detailed analysis of the compounds' structure and their biological activities, suggesting their use as potential therapeutic agents (Almutairi et al., 2020).

Synthesis and Structure Analysis

Extensive research has been done on the synthesis and structural analysis of new coumarin derivatives. These studies provide valuable insights into the molecular structure, stability, and reactivity of these compounds, which are crucial for their potential applications in various fields of science and medicine (Gouda et al., 2022).

Safety And Hazards

properties

IUPAC Name |

2-(2-oxochromen-7-yl)oxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BNO6/c1-22(2)23(3,4)31-24(30-22)16-7-9-17(10-8-16)25-20(26)14-28-18-11-5-15-6-12-21(27)29-19(15)13-18/h5-13H,14H2,1-4H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLMPQYGHKHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)

![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)